Cas no 2171608-06-1 (4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid)

4-(Dimethylamino)-2-5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid is a specialized amino acid derivative designed for peptide synthesis and biochemical research. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) methodologies, and a dimethylamino moiety that enhances solubility and reactivity. The compound’s branched methyl group and carboxyl functionality provide steric and chemical versatility, making it suitable for constructing complex peptide architectures. Its stability under standard SPPS conditions and efficient deprotection kinetics contribute to high-yield synthesis. This derivative is particularly valuable in medicinal chemistry and bioconjugation applications, where precise control over peptide structure is critical.
4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid structure
2171608-06-1 structure
商品名:4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid
CAS番号:2171608-06-1
MF:C27H35N3O5
メガワット:481.583907365799
CID:6289357
PubChem ID:165811673

4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid
    • 2171608-06-1
    • 4-(dimethylamino)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]butanoic acid
    • EN300-1573906
    • インチ: 1S/C27H35N3O5/c1-18(25(31)29-24(26(32)33)14-16-30(2)3)9-8-15-28-27(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23-24H,8-9,14-17H2,1-3H3,(H,28,34)(H,29,31)(H,32,33)
    • InChIKey: ZSNRVCJQINPTQL-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCCC(C)C(NC(C(=O)O)CCN(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 481.25767123g/mol
  • どういたいしつりょう: 481.25767123g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 13
  • 複雑さ: 693
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1573906-5.0g
4-(dimethylamino)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]butanoic acid
2171608-06-1
5g
$9769.0 2023-06-04
Enamine
EN300-1573906-1.0g
4-(dimethylamino)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]butanoic acid
2171608-06-1
1g
$3368.0 2023-06-04
Enamine
EN300-1573906-2.5g
4-(dimethylamino)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]butanoic acid
2171608-06-1
2.5g
$6602.0 2023-06-04
Enamine
EN300-1573906-2500mg
4-(dimethylamino)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]butanoic acid
2171608-06-1
2500mg
$6602.0 2023-09-24
Enamine
EN300-1573906-100mg
4-(dimethylamino)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]butanoic acid
2171608-06-1
100mg
$2963.0 2023-09-24
Enamine
EN300-1573906-10.0g
4-(dimethylamino)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]butanoic acid
2171608-06-1
10g
$14487.0 2023-06-04
Enamine
EN300-1573906-0.1g
4-(dimethylamino)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]butanoic acid
2171608-06-1
0.1g
$2963.0 2023-06-04
Enamine
EN300-1573906-0.5g
4-(dimethylamino)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]butanoic acid
2171608-06-1
0.5g
$3233.0 2023-06-04
Enamine
EN300-1573906-50mg
4-(dimethylamino)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]butanoic acid
2171608-06-1
50mg
$2829.0 2023-09-24
Enamine
EN300-1573906-5000mg
4-(dimethylamino)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]butanoic acid
2171608-06-1
5000mg
$9769.0 2023-09-24

4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid 関連文献

4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acidに関する追加情報

Comprehensive Guide to 4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid (CAS No. 2171608-06-1)

4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid (CAS No. 2171608-06-1) is a specialized organic compound widely used in peptide synthesis and pharmaceutical research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, making it highly valuable in solid-phase peptide synthesis (SPPS). Researchers and pharmaceutical developers frequently seek this compound due to its role in creating complex peptides with high purity and yield.

The chemical structure of 4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid includes a dimethylamino group and a methylpentanamido backbone, contributing to its stability and reactivity in synthetic applications. The Fmoc-protected amino acid derivative is particularly useful in automated peptide synthesizers, where precise control over reaction conditions is essential. This compound is often compared to other Fmoc-amino acid derivatives, but its unique structure offers distinct advantages in certain synthetic pathways.

One of the most searched questions regarding CAS No. 2171608-06-1 is its solubility and compatibility with common solvents like dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile. Researchers emphasize its excellent solubility in polar aprotic solvents, which facilitates its use in SPPS protocols. Additionally, the compound’s stability under mild acidic conditions makes it ideal for Fmoc deprotection steps, a critical phase in peptide assembly.

In recent years, the demand for custom peptide synthesis has surged, driven by advancements in biopharmaceuticals and therapeutic peptides. This has increased interest in high-quality Fmoc-protected building blocks like 4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid. The compound’s role in developing peptide-based drugs for metabolic disorders, oncology, and immunology highlights its importance in modern drug discovery.

Another trending topic is the optimization of peptide coupling reactions using this compound. Researchers often inquire about the best activating agents, such as HBTU or HATU, to achieve high coupling efficiency. The presence of the dimethylamino group in the structure can influence reaction kinetics, making it a subject of ongoing study in synthetic chemistry forums.

Storage and handling of CAS No. 2171608-06-1 are also frequently discussed. The compound should be stored in a cool, dry place, preferably under inert gas, to prevent degradation. Its Fmoc group is sensitive to prolonged exposure to light and moisture, which underscores the need for proper storage conditions in laboratory settings.

From a commercial perspective, suppliers of 4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid often highlight its high purity (>98%) and consistent batch-to-batch quality. These attributes are critical for researchers who require reliable performance in multi-step peptide synthesis. The compound’s pricing and availability are also common search queries, reflecting its niche but essential role in the pharmaceutical supply chain.

In summary, 4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid (CAS No. 2171608-06-1) is a vital tool in peptide chemistry, with applications spanning drug development, biotechnology, and academic research. Its unique structural features and compatibility with standard synthetic protocols make it a sought-after reagent in the field. As peptide therapeutics continue to gain traction, the relevance of this compound is expected to grow, solidifying its place in the toolkit of synthetic chemists worldwide.

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